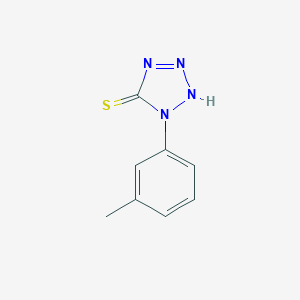

1-m-Tolyl-1H-tetrazole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-m-Tolyl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C8H8N4S . It is an effective inhibitor of aluminum corrosion in 1M HCl solution . It has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which includes 1-m-Tolyl-1H-tetrazole-5-thiol, can be achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . A straightforward approach for the synthesis of alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiol through a one-pot procedure has also been presented .Molecular Structure Analysis

The 1-m-Tolyl-1H-tetrazole-5-thiol molecule contains a total of 22 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) . It contains total 21 atom(s); 8 Hydrogen atom(s), 8 Carbon atom(s), 4 Nitrogen atom(s), and 1 Sulfur atom(s) .Chemical Reactions Analysis

1-Phenyl-1H-tetrazole-5-thiol, a similar compound to 1-m-Tolyl-1H-tetrazole-5-thiol, has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . The kinetics of its reaction with Diel′s-Alder adducts of 1,4-benzoquinone has also been investigated .Physical And Chemical Properties Analysis

1-m-Tolyl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C8H8N4S . The molecular weight of 1-m-Tolyl-1H-tetrazole-5-thiol is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-m-Tolyl-1H-tetrazole-5-thiol acts as an effective inhibitor of aluminum corrosion in 1M hydrochloric acid (HCl) solution . Its ability to protect metals from corrosion makes it valuable for applications in materials science and engineering.

Synthesis of Oxacyclic Building Blocks

Researchers have employed this compound in the synthesis of oxacyclic building blocks . Specifically, it participates in highly stereoselective radical cyclization and olefin metathesis reactions, leading to the formation of complex cyclic structures . These building blocks serve as essential intermediates in organic synthesis.

Metalated Tetradecyl Sulfone Synthesis

1-m-Tolyl-1H-tetrazole-5-thiol plays a role in the synthesis of metalated tetradecyl sulfone . This compound finds applications in areas such as surfactants, detergents, and pharmaceuticals . Its unique structure contributes to the development of novel molecules.

Spectrophotometric Determination of Platinum (Pt) and Bismuth (Bi)

In analytical chemistry, this compound is utilized for the spectrophotometric determination of platinum (Pt) and bismuth (Bi) . Its selective interaction with these metals allows for accurate quantification in complex samples.

Solubility

1-m-Tolyl-1H-tetrazole-5-thiol exhibits solubility in various solvents, including 5% ethanol, water (partly), acetone, chloroform, and methanol . Researchers can tailor its use based on the specific solvent requirements of their experiments.

Air Sensitivity and Storage Conditions

Due to its air sensitivity, proper storage is crucial. Keep it in a cool, dry, and well-ventilated place , tightly closed to prevent oxidation . Researchers should handle it with care to maintain its stability.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to be an effective inhibitor of aluminum corrosion . This suggests that 1-m-Tolyl-1H-tetrazole-5-thiol might interact with similar targets.

Mode of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to inhibit aluminum corrosion in 1m hcl solution . This suggests that 1-m-Tolyl-1H-tetrazole-5-thiol might have a similar interaction with its targets.

Result of Action

It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to inhibit aluminum corrosion . This suggests that 1-m-Tolyl-1H-tetrazole-5-thiol might have a similar effect.

Propiedades

IUPAC Name |

1-(3-methylphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-3-2-4-7(5-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKMQZXVDKMKRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=S)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350632 |

Source

|

| Record name | 1-m-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-m-Tolyl-1H-tetrazole-5-thiol | |

CAS RN |

41401-38-1 |

Source

|

| Record name | 1-m-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)